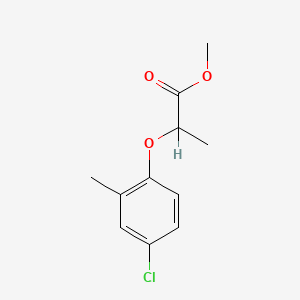

Methyl 2-(4-chloro-2-methylphenoxy)propanoate

Descripción general

Descripción

Methyl 2-(4-chloro-2-methylphenoxy)propanoate is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Mecoprop-methyl primarily targets broad-leaved weeds . It is a post-emergence herbicide, meaning it is designed to control weeds after they have germinated and are actively growing .

Mode of Action

Mecoprop-methyl is a selective, systemic herbicide . It is absorbed through the leaves of plants and then translocated to the roots . The compound acts as a synthetic auxin, a type of plant hormone . It mimics the action of natural auxin, leading to uncontrolled growth in the target weeds, which eventually causes their death .

Biochemical Pathways

It is known that the compound interferes with the normal growth processes regulated by auxin . This interference leads to uncontrolled growth and eventual death of the target weeds .

Pharmacokinetics

It is known that the compound is rapidly broken down to mecoprop acid .

Result of Action

The primary result of Mecoprop-methyl’s action is the control of broad-leaved weeds . By mimicking auxin and causing uncontrolled growth, the compound effectively kills these weeds, thereby helping to maintain the health and aesthetics of lawns, sports fields, golf courses, and cereal crops .

Actividad Biológica

Methyl 2-(4-chloro-2-methylphenoxy)propanoate, a compound with significant biological implications, has been the subject of various studies focusing on its biological activity, mechanisms of action, and potential applications in medicine and agriculture. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a chloro-substituted aromatic ring. Its chemical formula is C12H13ClO3, and it is known for its herbicidal properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This mechanism is crucial in its herbicidal action, affecting plant growth by disrupting metabolic pathways.

- Receptor Binding : It may bind to various cellular receptors, modulating signaling pathways that can lead to physiological changes in target organisms.

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, contributing to its biological effects through the generation of reactive oxygen species (ROS).

Herbicidal Activity

This compound has been extensively studied for its herbicidal properties. It acts as a selective herbicide against broadleaf weeds. Research indicates that it effectively inhibits the growth of certain weed species while having minimal impact on cereal crops .

| Herbicide | Target Weeds | Mechanism |

|---|---|---|

| This compound | Broadleaf weeds (e.g., dandelion, clover) | Inhibition of specific metabolic pathways |

Antimicrobial Activity

In addition to its herbicidal effects, this compound has shown potential antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, suggesting possible applications in agricultural settings to control plant pathogens.

Case Studies

-

Field Trials on Herbicidal Efficacy :

- A study conducted in agricultural fields demonstrated that this compound effectively reduced the biomass of targeted weeds by over 70% compared to untreated controls. The trials highlighted its selectivity and safety for surrounding crops.

- Laboratory Studies on Antimicrobial Activity :

Environmental Impact and Degradation

The environmental persistence of this compound has been a concern due to its potential contamination of soil and water sources. Studies indicate that microbial degradation plays a crucial role in reducing its concentration in the environment. Specific soil bacteria have been identified that can metabolize this compound, leading to its breakdown into less harmful substances .

Aplicaciones Científicas De Investigación

Herbicide Usage

Mecoprop-methyl is primarily utilized as a herbicide to control specific weed populations in various crops. Its effectiveness lies in its ability to disrupt plant growth mechanisms, making it valuable in crop management strategies.

- Target Weeds: Broadleaf weeds in cereal crops and grasslands.

- Mechanism of Action: The compound operates by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target plants.

Environmental Impact

The use of Mecoprop-methyl has been scrutinized due to environmental concerns. Studies indicate that while it effectively controls weeds, it may pose risks such as:

- Skin Sensitization: Potential allergic reactions upon contact.

- Aquatic Toxicity: Classified as very toxic to aquatic life, necessitating careful application practices.

Research has focused on the biological activity of Mecoprop-methyl, examining its interactions with various biological systems. Key areas of study include:

- Enzyme Inhibition: Investigations into how the compound inhibits specific enzymes, potentially affecting metabolic pathways in plants.

- Receptor Binding Studies: Understanding how Mecoprop-methyl interacts with cellular receptors can provide insights into its herbicidal efficacy.

Synthesis of Active Ingredients

Mecoprop-methyl serves as a precursor for synthesizing (S)-2-(4-chloro-2-methylphenoxy)propanoic acid, also known as (S)-mecoprop. This synthesis involves:

- Methylation Reactions: Using agents like diazomethane or methanol to achieve the desired ester intermediate.

This process is crucial for developing selective herbicides that target specific weed species while minimizing harm to crops.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Impact |

|---|---|---|

| Agriculture | Herbicide for broadleaf weeds | Disrupts plant growth mechanisms |

| Scientific Research | Enzyme inhibition studies | Modulates metabolic pathways |

| Synthesis | Precursor for (S)-mecoprop | Methylation reactions |

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of Mecoprop-methyl demonstrated its effectiveness in controlling broadleaf weeds in wheat crops. The results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as a reliable herbicide.

Case Study 2: Environmental Risk Assessment

An environmental risk assessment evaluated the impact of Mecoprop-methyl on non-target organisms. The findings suggested that while it effectively controls target weeds, its application must be managed carefully to mitigate risks to aquatic ecosystems.

Propiedades

IUPAC Name |

methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAULPFWIQKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863023 | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-19-8, 23844-56-6 | |

| Record name | Mecoprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPP ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecoprop methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23844-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N12A0WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.